
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride
Übersicht
Beschreibung
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a complex organometallic compound with the molecular formula C31H38Cl2N2ORu. It is known for its applications in catalysis, particularly in organic synthesis and polymerization reactions.
Wirkmechanismus
Target of Action
The primary target of the Hoveyda-Grubbs Catalyst 2nd Generation is the carbon-carbon double bonds present in organic compounds . It acts as a catalyst for olefin metathesis, a chemical reaction that involves the redistribution of these double bonds .
Mode of Action
The Hoveyda-Grubbs Catalyst 2nd Generation interacts with its targets through a process known as olefin metathesis . This reaction involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of carbons within the molecule .
Biochemical Pathways
The Hoveyda-Grubbs Catalyst 2nd Generation affects the olefin metathesis pathway . The downstream effects of this pathway involve the creation of new organic compounds with rearranged carbon skeletons .
Pharmacokinetics
Its solubility in common solvents like ether, dichloromethane, and aromatic hydrocarbons influences its availability for catalysis .
Result of Action
The molecular and cellular effects of the Hoveyda-Grubbs Catalyst 2nd Generation’s action include the formation of new carbon-carbon double bonds and the rearrangement of carbon skeletons . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of the Hoveyda-Grubbs Catalyst 2nd Generation are influenced by environmental factors. It is stable under dry, anhydrous conditions and is sensitive to moisture . Its reactivity can also be affected by the presence of oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of 1,3-dimesitylimidazolidin-2-ylidene with 2-isopropoxybenzaldehyde in the presence of ruthenium chloride under an inert atmosphere. The reaction is usually carried out in anhydrous solvents such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of high-purity starting materials. The process may also involve purification steps such as recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.
Substitution: It can participate in substitution reactions, where it helps in the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction reactions typically involve hydrogen gas and a suitable catalyst.
Substitution reactions may require nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Olefin Metathesis
Olefin metathesis is one of the primary applications of this ruthenium complex. The compound facilitates the exchange of alkyl groups between olefins, leading to the formation of new alkenes. This reaction is crucial in the synthesis of complex organic molecules and polymers.
- Mechanism : The mechanism involves the formation of metallacyclobutane intermediates, which are crucial for the reaction's progression. Studies have shown that the initiation phase is similar to that of other Hoveyda-Grubbs catalysts, indicating a well-understood catalytic cycle .
- Case Study : A study demonstrated that positively charged derivatives of N-heterocyclic carbenes had minimal impact on the degradation rates of olefin metathesis catalysts, suggesting that (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride maintains its efficacy under various conditions .
Cross-Metathesis Reactions
This compound is also employed in cross-metathesis reactions, where two different olefins react to form new products. This application is particularly useful in pharmaceutical chemistry for synthesizing complex drug molecules.
- Efficiency : The catalyst has shown high efficiency in producing desired products with minimal by-products, making it an attractive option for synthetic chemists .
Ruthenium(VI) Catalyzed Oxidation
The compound has been studied for its ability to catalyze the oxidation of various substrates, including alcohols and diols.
- Mechanism : Research indicates that a complex forms between Ru(VI) and diols, which decomposes to yield a reduced form of ruthenium that can be reoxidized . This property allows for selective oxidation processes in organic synthesis.
- Case Study : In experiments involving alkaline hexacyanoferrate(III), it was found that Ru(VI) effectively catalyzes the oxidation of diols, demonstrating its versatility beyond metathesis reactions .
Ruthenium Behavior in Nuclear Safety
Research has explored the behavior of ruthenium compounds under nuclear accident conditions. The stability and reactivity of ruthenium species like RuO4 and RuO2 have implications for nuclear safety and waste management.
- Findings : Studies have shown that ruthenium can exist in various forms under high-temperature conditions, impacting its transport and reactivity within nuclear reactors . Understanding these behaviors is critical for developing safety protocols during severe accidents.
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Grubbs' Catalyst
Hoveyda-Grubbs Catalyst
Noyori Catalyst
This compound stands out due to its specific ligand framework, which influences its catalytic properties and applications.
Biologische Aktivität
The compound (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Synthesis and Characterization
The synthesis of this ruthenium complex typically involves the coordination of the dimesitylimidazolidinyl ligand to a ruthenium center. Characterization methods such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound. The unique ligand environment is expected to influence the biological properties of the complex.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this complex exhibits significant cytotoxicity, with IC50 values in the low micromolar range across different cell types. For instance:
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer (CH1) | 0.67 - 3.3 |
Colon Cancer (SW480) | 0.64 - 4.1 |
Lung Cancer (A549) | 3.1 - 10 |
Prostate Cancer (LNCaP) | 2.3 - 16 |
These results suggest that the compound is particularly effective against ovarian and colon cancer cells compared to lung and prostate cancer cells .
The mechanisms underlying the cytotoxic effects of ruthenium complexes are multifaceted. Research indicates that these compounds may induce cell death through several pathways:
- Membrane Damage : Studies have shown that certain ruthenium complexes can cause significant damage to the cytoplasmic membrane, leading to cell lysis .
- Apoptosis Induction : Flow cytometry analyses have demonstrated that some ruthenium complexes promote apoptosis in cancer cells, evidenced by increased annexin V staining .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects of these complexes, contributing to oxidative stress within cells .
Case Studies
Several studies have highlighted the biological activity of related ruthenium complexes, providing insights into their therapeutic potential:
- Anticancer Activity : A study comparing various ruthenium complexes found that those with similar structural motifs exhibited varying levels of cytotoxicity against different cancer cell lines, emphasizing the importance of ligand design in enhancing biological activity .
- Antimicrobial Properties : Research has also pointed to promising antimicrobial activity associated with ruthenium complexes, suggesting potential applications beyond oncology .
Eigenschaften
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFJAPZDXQHSM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38Cl2N2ORu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471982 | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
301224-40-8 | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]-, (SP-5-41) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOVEYDA GRUBBS 2ND GENERATION CATALYST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT5355ZK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.